(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Overview
Description
A-796260 is a synthetic cannabinoid developed by Abbott Laboratories. It acts as a potent and selective agonist for the cannabinoid CB2 receptor, with minimal affinity for the CB1 receptor. This compound has shown significant potential in preclinical studies for its analgesic and anti-inflammatory properties, particularly in models of neuropathic pain .
Mechanism of Action
A-796260, also known as (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been developed by Abbott Laboratories . This compound has shown significant selectivity and efficacy in various models, particularly in pain management .
Target of Action
A-796260 primarily targets the cannabinoid CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including pain sensation, mood, and memory .
Mode of Action
A-796260 acts as a potent and selective agonist for the CB2 receptor . It binds to the CB2 receptor with a Ki of 0.77 nM, showing high selectivity over the CB1 receptor (Ki = 2,100 nM) . This interaction triggers a series of intracellular events, leading to the compound’s therapeutic effects .
Biochemical Pathways
It is known that the activation of cb2 receptors can influence various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases . These changes can lead to alterations in cellular functions, contributing to the compound’s analgesic and anti-inflammatory effects .
Pharmacokinetics
Like other cannabinoids, it is likely to be lipophilic, influencing its absorption and distribution within the body .
Result of Action
A-796260 has demonstrated potent analgesic and anti-inflammatory actions in animal models . It is particularly effective in models of neuropathic pain . Importantly, these effects are achieved without producing cannabis-like behavioral effects, suggesting a favorable side effect profile .
Action Environment
Factors such as the physiological state of the individual, the presence of other drugs, and the specific characteristics of the target tissues could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
A-796260 interacts primarily with the cannabinoid CB2 receptor, exhibiting high affinity and selectivity for this receptor over the CB1 receptor . The compound’s interaction with the CB2 receptor involves binding to the receptor’s active site, leading to receptor activation. This activation triggers a cascade of intracellular signaling pathways that modulate various biochemical reactions. A-796260 does not significantly interact with other enzymes or proteins, making it a highly selective CB2 receptor agonist .
Cellular Effects
A-796260 has been shown to influence various cellular processes, particularly in immune cells. By activating the CB2 receptor, A-796260 modulates cell signaling pathways involved in inflammation and pain. This activation leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, thereby reducing inflammation . Additionally, A-796260 affects gene expression related to immune response and cellular metabolism, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of A-796260 involves its binding to the CB2 receptor, which is predominantly expressed in immune cells. Upon binding, A-796260 activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . This reduction in cAMP levels results in the activation of mitogen-activated protein kinases (MAPKs) and other downstream signaling molecules, ultimately leading to the modulation of gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A-796260 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that A-796260 maintains its efficacy in reducing inflammation and pain over extended periods . Prolonged exposure to A-796260 may lead to receptor desensitization, resulting in a diminished response over time .
Dosage Effects in Animal Models
In animal models, the effects of A-796260 vary with different dosages. At low doses, A-796260 effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, the compound may induce toxic effects, including hepatotoxicity and immunosuppression . The therapeutic window for A-796260 is relatively narrow, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
A-796260 undergoes extensive metabolism in the liver, primarily through phase I metabolic reactions . The major metabolic pathways involve oxidative morpholine cleavage, hydroxylation, and dihydroxylation followed by dehydrogenation . These metabolic reactions are mediated by various cytochrome P450 isozymes, including CYP3A4 and CYP2D6 . The metabolites of A-796260 are excreted primarily through the urine .
Transport and Distribution
A-796260 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors . Additionally, A-796260 may interact with specific transporters and binding proteins that influence its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of A-796260 is primarily within the cytoplasm, where it interacts with the CB2 receptor . The compound’s activity is influenced by its localization, as it needs to reach the receptor’s active site to exert its effects . Post-translational modifications and targeting signals may also play a role in directing A-796260 to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-796260 involves several key steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Cyclopropyl Ketone Formation: The tetramethylcyclopropyl ketone moiety is introduced through a Friedel-Crafts acylation reaction, using an appropriate cyclopropyl ketone precursor and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of A-796260 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
A-796260 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole compounds, each with potential variations in biological activity.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of cannabinoid receptor ligands.
Biology: Investigated for its role in modulating immune responses through CB2 receptor activation.
Medicine: Explored for its analgesic and anti-inflammatory properties, particularly in the treatment of neuropathic pain and inflammatory conditions.
Industry: Potential applications in the development of new therapeutic agents targeting the CB2 receptor
Comparison with Similar Compounds
A-796260 is unique in its high selectivity for the CB2 receptor compared to other similar compounds. Some related compounds include:
A-834735: Another CB2 receptor agonist with similar analgesic properties.
A-836339: A compound with a similar structure but different receptor binding affinities.
JWH-200: A synthetic cannabinoid with activity at both CB1 and CB2 receptors, but less selectivity for CB2
A-796260 stands out due to its high selectivity for the CB2 receptor, making it a valuable tool in research focused on CB2-mediated effects without the psychoactive effects associated with CB1 receptor activation.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFHOMLAFTWDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010107 | |
Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895155-26-7 | |
Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895155-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 895155-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A-796260 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N69DXA53Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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